molecular formula C21H21NO5 B169944 Oxypalmatine CAS No. 19716-59-7

Oxypalmatine

Cat. No.: B169944
CAS No.: 19716-59-7
M. Wt: 367.4 g/mol
InChI Key: MZIUUCTTWZPXOV-UHFFFAOYSA-N
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Description

Oxypalmatine is a novel oxidative metabolite of palmatine, an isoquinoline alkaloid derived from Fibraureae caulis Pierre. This compound has garnered significant attention due to its superior biological activities, particularly its anti-inflammatory and anti-colitis effects. This compound is known for its ability to regulate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibit the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome .

Chemical Reactions Analysis

Types of Reactions: Oxypalmatine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly noted for its oxidative properties, which contribute to its biological activities .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Oxypalmatine has a wide range of scientific research applications:

Mechanism of Action

Oxypalmatine exerts its effects primarily through the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome. The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins. In contrast, the NLRP3 inflammasome is involved in the activation of inflammatory responses. By modulating these pathways, this compound effectively reduces oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its superior anti-colitis effects compared to palmatine. It exhibits a more potent activation of the Nrf2 pathway and a stronger inhibition of the NLRP3 inflammasome, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUUCTTWZPXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 8-Oxypalmatine and where is it found?

A1: 8-Oxypalmatine is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].

Q2: What are the known biological activities of 8-Oxypalmatine?

A2: Research indicates that 8-Oxypalmatine exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].

Q3: How does 8-Oxypalmatine exert its anti-cancer effects?

A3: Studies suggest that 8-Oxypalmatine regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].

Q4: What is the mechanism behind 8-Oxypalmatine's anti-inflammatory action?

A4: 8-Oxypalmatine's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].

Q5: Are there any synthetic routes to obtain 8-Oxypalmatine?

A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of 8-Oxypalmatine. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of 8-Oxypalmatine [].

Q6: What analytical techniques are used to identify and quantify 8-Oxypalmatine?

A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of 8-Oxypalmatine. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and 8-Oxypalmatine concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including 8-Oxypalmatine, in Sinomenium acutum stem, contributing to quality control measures for this plant [].

Q7: Has 8-Oxypalmatine been investigated for its potential in multi-drug resistance reversal?

A7: While 8-Oxypalmatine itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside 8-Oxypalmatine from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of 8-Oxypalmatine in future research.

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